molecular formula C11H14N2O2 B578289 5-Methyl-6-morpholinonicotinaldehyde CAS No. 1355207-07-6

5-Methyl-6-morpholinonicotinaldehyde

Cat. No.: B578289
CAS No.: 1355207-07-6
M. Wt: 206.245
InChI Key: MUVHDJBPQQAHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-morpholinonicotinaldehyde is a nicotinaldehyde derivative featuring a methyl group at the 5-position and a morpholino substituent at the 6-position of the pyridine ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s 2025 catalog, which lists all stock quantities as "discontinued" across multiple batch sizes .

Properties

CAS No.

1355207-07-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.245

IUPAC Name

5-methyl-6-morpholin-4-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-8H,2-5H2,1H3

InChI Key

MUVHDJBPQQAHKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1N2CCOCC2)C=O

Synonyms

5-Methyl-6-Morpholinonicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, synthesis, and availability:

5-Methyl-6-(phenylamino)nicotinaldehyde (1355193-89-3)

This analogue replaces the morpholino group with a phenylamino substituent at the 6-position. Analytical data for this compound include NMR, HPLC, and LC-MS profiles, ensuring high purity for research applications. Unlike 5-Methyl-6-morpholinonicotinaldehyde, it remains available through suppliers like Amadis Chemical .

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)

It serves as a key intermediate in synthesizing kinase inhibitors, as reported in Molecules (2015). Its synthesis involves multi-step routes starting from 4-chloro-N-methylpicolinamide, contrasting with the likely nucleophilic substitution or condensation methods used for nicotinaldehyde derivatives .

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)

This nitro-substituted picolinamide derivative demonstrates the impact of electron-withdrawing groups (e.g., fluoro and nitro) on reactivity. Synthesized via reflux in chlorobenzene, its nitro group enables further functionalization, such as reduction to amines—a strategy less applicable to aldehyde-containing compounds like this compound .

Data Table: Comparative Overview

Compound Name Backbone 6-Position Substituent Key Functional Groups Availability
This compound Nicotinaldehyde Morpholino Aldehyde, tertiary amine Discontinued
5-Methyl-6-(phenylamino)nicotinaldehyde Nicotinaldehyde Phenylamino Aldehyde, secondary amine Available
4-(4-Aminophenoxy)-N-methylpicolinamide Picolinamide 4-Aminophenoxy Carboxamide, primary amine Research use
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide Picolinamide 2-Fluoro-4-nitrophenoxy Carboxamide, nitro, fluoro Research use

Research Findings and Implications

In contrast, phenylamino (in 5-Methyl-6-(phenylamino)nicotinaldehyde) enhances aromatic π-π interactions but reduces polarity . Nitro and fluoro groups in Compound 7 increase electrophilicity, enabling selective reductions or substitutions—a feature absent in aldehyde derivatives .

Synthetic Accessibility: The discontinued status of this compound may reflect challenges in large-scale synthesis or shifting demand toward analogues like the phenylamino variant .

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